

Application Note: Mass Spectrometry Fragmentation Analysis of 2-bromo-N-phenethylbenzenesulfonamide

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Compound of Interest

Compound Name: 2-bromo-N-phenethylbenzenesulfonamide

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Abstract

This application note details the predicted mass spectrometry fragmentation pattern of **2-bromo-N-phenethylbenzenesulfonamide**, a compound of interest in drug discovery and chemical research. Understanding the fragmentation behavior of this molecule is crucial for its identification and structural elucidation in complex matrices. This document provides a detailed experimental protocol for its analysis by electrospray ionization mass spectrometry (ESI-MS) and presents the expected fragmentation pathways and corresponding m/z values. The characteristic isotopic signature of bromine is a key identifier for fragments containing this element.

Introduction

2-bromo-N-phenethylbenzenesulfonamide (C₁₄H₁₄BrNO₂S) is a sulfonamide derivative with a molecular weight of approximately 340.24 g/mol ^[1] Sulfonamides are an important class of compounds with a wide range of pharmaceutical applications. Mass spectrometry is a powerful analytical technique for the characterization of such compounds. The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule, enabling its unambiguous identification and offering insights into its chemical structure. Aromatic sulfonamides are known to undergo characteristic fragmentation pathways, including the elimination of sulfur dioxide (SO₂).^[2] The presence of a bromine atom in **2-bromo-N-**

phenethylbenzenesulfonamide introduces a distinct isotopic pattern (approximately 1:1 ratio for ^{79}Br and ^{81}Br) that aids in the identification of bromine-containing fragments.[3]

Experimental Protocol

This section outlines a general procedure for the analysis of **2-bromo-N-phenethylbenzenesulfonamide** using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

1. Sample Preparation:

- Prepare a stock solution of **2-bromo-N-phenethylbenzenesulfonamide** at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase for direct infusion or LC-MS analysis.

2. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 4.0 kV
- Cone Voltage: 30 V (can be varied to induce fragmentation)[4]
- Source Temperature: 120 $^{\circ}\text{C}$
- Desolvation Temperature: 350 $^{\circ}\text{C}$
- Desolvation Gas Flow: 600 L/hr
- Cone Gas Flow: 50 L/hr
- Mass Range: m/z 50-500
- Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.

3. Data Acquisition and Analysis:

- Acquire data in both full scan mode to observe the protonated molecule $[M+H]^+$ and in tandem MS (MS/MS) mode to generate fragment ions.
- Analyze the data for the characteristic isotopic pattern of bromine-containing ions.
- Propose fragmentation pathways based on the observed mass losses and the known fragmentation mechanisms of sulfonamides.[5]

Predicted Fragmentation Pattern

The fragmentation of protonated **2-bromo-N-phenethylbenzenesulfonamide** ($[M+H]^+$) is expected to proceed through several key pathways, as illustrated in the diagram below. The primary fragmentation events involve cleavage of the sulfonamide bond and the phenethyl side chain.

A key fragmentation pathway for aromatic sulfonamides involves the neutral loss of SO_2 (64 Da).[2] This is often promoted by electron-withdrawing groups on the aromatic ring, such as the bromine atom in the ortho position.[2]

The presence of bromine will result in characteristic isotopic doublets for all bromine-containing fragments, with peaks at m/z and $m/z+2$ of roughly equal intensity.

```
// Node Definitions M [label="[M+H]+ \n m/z 340/342 \n C14H15BrNO2S+", fillcolor="#F1F3F4",
fontcolor="#202124"]; F1 [label="[M+H - SO2]+ \n m/z 276/278 \n C14H15BrN+",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2 [label="[C8H10N]+ \n m/z 120",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; F3 [label="[C7H6BrO2S]+ \n m/z 219/221",
fillcolor="#FBBC05", fontcolor="#202124"]; F4 [label="[C6H4Br]+ \n m/z 155/157",
fillcolor="#34A853", fontcolor="#FFFFFF"]; F5 [label="[C6H5CH2]+ \n m/z 91",
fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions M -> F1 [label="- SO2 (64 Da)"]; M -> F2 [label="- C6H5BrO2S"]; M -> F3
[label="- C8H9N"]; F3 -> F4 [label="- SO2 (64 Da)"]; F2 -> F5 [label="- NH3"];

}
```

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- 3. researchgate.net [researchgate.net]
- 4. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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